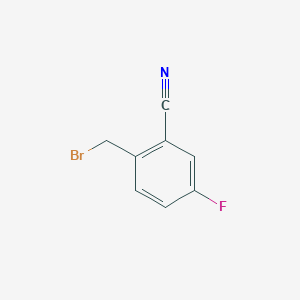

2-(Bromomethyl)-5-fluorobenzonitrile

Overview

Description

2-(Bromomethyl)-5-fluorobenzonitrile (BMFBN) is an organic compound that has been studied for its potential applications in a variety of scientific fields. It is a colorless, water-soluble liquid with a pungent odor. BMFBN has been used in a wide range of laboratory experiments, as well as in scientific research applications.

Scientific Research Applications

Application in Polymer Research

- Scientific Field : Polymer Chemistry

- Summary of Application : “2-(Bromomethyl)-5-fluorobenzonitrile” is used in the synthesis of block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization .

- Methods of Application : The process involves the use of a novel bifunctional initiator for the RAFT polymerization of styrene. The primary parameters that affect the reaction, such as concentration and time, were evaluated .

- Results or Outcomes : The products were characterized by FT-IR, 1H-NMR, GPC, and TGA. The multi-instruments studies of the obtained block copolymers show that the copolymers easily formed as a result of RAFT. Mn,GPC values of the copolymers were between 24,900 g.mol −1 and 74,100 g.mol −1 .

Application in Pesticide Production

- Scientific Field : Environmental Chemistry

- Summary of Application : “2-(Bromomethyl)-5-fluorobenzonitrile” is listed in the EPA’s Substance Registry Services, indicating that it may be used in the production of pesticides .

- Methods of Application : The specific methods of application in pesticide production are not detailed in the source. However, it’s likely that “2-(Bromomethyl)-5-fluorobenzonitrile” is used as a precursor or intermediate in the synthesis of certain pesticides .

- Results or Outcomes : The outcomes of this application are not specified in the source. However, the use of “2-(Bromomethyl)-5-fluorobenzonitrile” in pesticide production would likely contribute to the effectiveness of the resulting product .

Application in Organic Synthesis

- Scientific Field : Organic Chemistry

- Summary of Application : “2-(Bromomethyl)-5-fluorobenzonitrile” can be used as a reactant to synthesize boronic acid-functionalized benzyl viologen (o-BBV) from 4,4′-bipyridine .

- Methods of Application : The specific methods of application in organic synthesis are not detailed in the source. However, it’s likely that “2-(Bromomethyl)-5-fluorobenzonitrile” is used as a precursor or intermediate in the synthesis .

- Results or Outcomes : o-BBV finds its application as a chemosensor to sense glucose in aqueous water .

properties

IUPAC Name |

2-(bromomethyl)-5-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-4-6-1-2-8(10)3-7(6)5-11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SROUFENEQQOQIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C#N)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10621523 | |

| Record name | 2-(Bromomethyl)-5-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-5-fluorobenzonitrile | |

CAS RN |

217661-27-3 | |

| Record name | 2-(Bromomethyl)-5-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

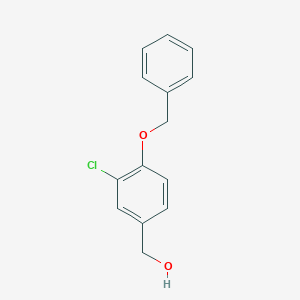

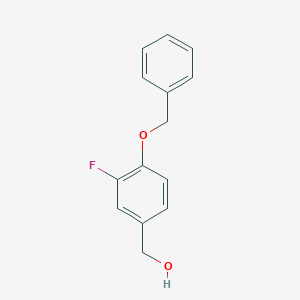

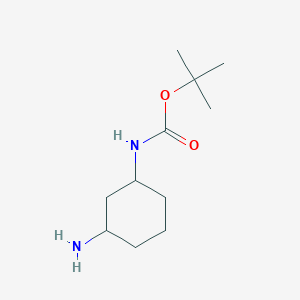

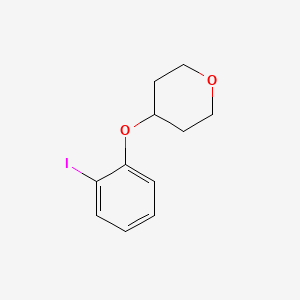

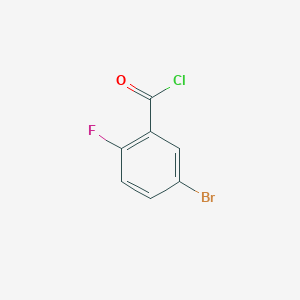

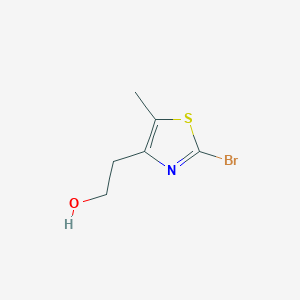

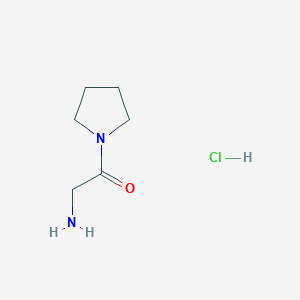

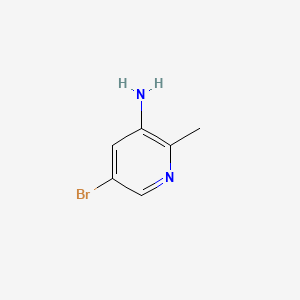

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-Amino-1,3-thiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B1288983.png)

![6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1289008.png)